![molecular formula C16H21NO3S B14187815 4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one CAS No. 928839-90-1](/img/structure/B14187815.png)
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a tert-butyl group and a nitrophenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as sodium hypochlorite or potassium permanganate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Nitrophenylsulfanyl Group: The nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 4-nitrothiophenol with the cyclohexanone derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylsulfanyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexanone: Similar structure but lacks the nitrophenylsulfanyl group.
4-tert-Butyl-2-nitrophenol: Contains a nitrophenyl group but lacks the cyclohexanone core.
4-tert-Butyl-2-iodo-1-nitrobenzene: Similar aromatic substitution but with an iodine atom instead of a sulfanyl group.
Uniqueness
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone core and the nitrophenylsulfanyl group
Eigenschaften
CAS-Nummer |
928839-90-1 |
|---|---|
Molekularformel |
C16H21NO3S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-(4-nitrophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C16H21NO3S/c1-16(2,3)11-4-9-14(18)15(10-11)21-13-7-5-12(6-8-13)17(19)20/h5-8,11,15H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
XPSULEWKTKEJKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=O)C(C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}ethan-1-ol](/img/structure/B14187736.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
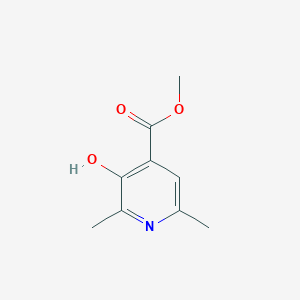
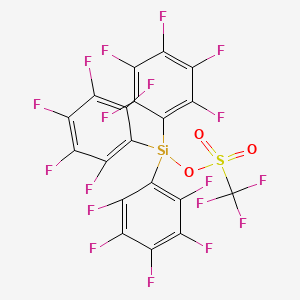
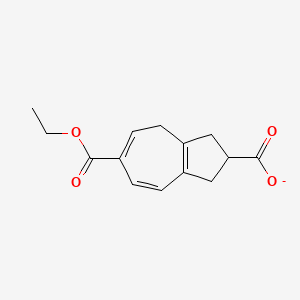
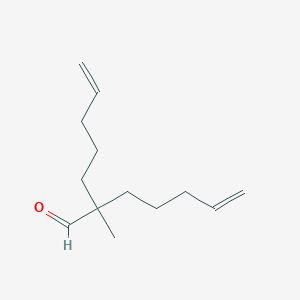
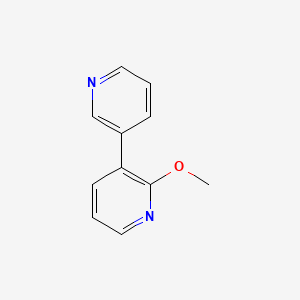
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)

